Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-4-thiazolecarboxylate. This intermediate is then reacted with 4-chlorobenzaldehyde under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways.
Comparison with Similar Compounds
Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives:
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Phenylthiazole: Another thiazole derivative with potential antimicrobial properties.
Thiazole-4-carboxylic acid: A related compound with applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
Ethyl 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylate, often referred to as O4I2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by detailed research findings and data tables.
Chemical Structure and Properties
This compound features a thiazole ring substituted with an ethyl carboxylate group and a para-chlorophenyl moiety. This unique structure contributes to its biological activity, particularly in inhibiting specific molecular targets associated with various diseases.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that compounds with similar structures showed significant inhibition against a range of bacteria and fungi. The compound's mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Candida albicans | 14 | 64 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been extensively studied, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound demonstrates cytotoxic effects characterized by cell cycle arrest and induction of apoptosis.
A recent study reported the following IC50 values for the compound:
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 10.10 | Induction of apoptosis via Bax/Bcl-2 pathway |
HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |
The compound's effectiveness is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.
The exact mechanism through which this compound exerts its biological effects involves interaction with several molecular targets:
- Inhibition of Enzymes : The compound can inhibit specific enzymes involved in cancer cell metabolism.
- Regulation of Gene Expression : It has been shown to enhance the expression of Oct3/4, a transcription factor crucial for maintaining pluripotency in stem cells, suggesting potential applications in regenerative medicine .
Case Study 1: Anticancer Efficacy
In a comparative study, this compound was tested alongside other thiazole derivatives. The results indicated that it exhibited superior cytotoxicity against HepG2 cells compared to derivatives lacking the para-chlorophenyl substitution:
- Compound A (No substitution) : IC50 = 20 µg/mL
- This compound : IC50 = 5.36 µg/mL
This highlights the importance of specific structural features in enhancing biological activity.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of thiazole derivatives, including this compound. It was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity:
- Staphylococcus aureus : Significant inhibition observed.
- Escherichia coli : Effective at lower concentrations compared to traditional antibiotics.
Properties
IUPAC Name |
ethyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)9-10(18-12(14)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUOUGGZZJXPRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504106 |
Source
|
Record name | Ethyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77505-89-6 |
Source
|
Record name | Ethyl 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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